(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Description
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, altering the balance of these pathways .
Result of Action
The primary molecular effect of the compound’s action is the reduction of prostaglandin production . This leads to cellular effects such as a decrease in inflammation and pain. Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .
Biological Activity
The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a piperazine ring , a benzothiazole moiety , and a pyrrolidinylsulfonyl group . The unique combination of these structural elements suggests multiple interaction pathways with biological targets, which may confer various pharmacological effects.
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in treating infections.
- Anticancer Properties : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, it induced cell cycle arrest and increased the Bax/Bcl-2 ratio, suggesting a mechanism involving apoptosis .
Biological Activity Data
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cell lines. The results indicated significant antiproliferative activity with an IC50 value of 10.10 µg/mL for MCF-7 cells. The study also noted that modifications to the compound's structure could enhance its activity, such as shifting substituents on the piperazine ring .
- Mechanistic Studies : In vitro studies demonstrated that treatment with the compound led to increased levels of caspase 9 and alterations in cell cycle progression, indicating its potential role as an apoptosis inducer in cancer therapy .
- Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against several bacterial strains, showing effective inhibition zones comparable to established antibiotics.
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c23-17-5-8-19-20(15-17)31-22(24-19)26-13-11-25(12-14-26)21(28)16-3-6-18(7-4-16)32(29,30)27-9-1-2-10-27/h3-8,15H,1-2,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDZXMRMPEYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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